Sharper Melting Point vs. Longer-Chain Homologs
The C4 biscarbamate (target compound) has a reported melting point of 127 °C, making it a stable crystalline solid at ambient temperature . The C6 homolog dimethyl hexane-1,6-diyldicarbamate (CAS 6030-54-2) has no well-defined melting point data in standard databases, suggesting waxy or low-melting character at room temperature . The di-tert-butyl analog of the C4 chain (CAS 33545-97-0) has a melting point of 134–137 °C, which is comparable but entails a higher molecular weight (288.38 g/mol vs. 204.22 g/mol), increasing the mass burden per reactive equivalent [1]. For automated solid-dispensing platforms and parallel synthesis workflows requiring a free-flowing crystalline powder, the target compound's well-defined melting point provides predictable handling advantages over the poorly crystalline C6 variant .
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 127 °C |
| Comparator Or Baseline | C6 homolog (CAS 6030-54-2): mp not available/indeterminate; Di-tert-butyl C4 analog (CAS 33545-97-0): 134–137 °C |
| Quantified Difference | Target mp is clearly defined and solid; C6 homolog shows indeterminate ambient phase behavior; di-tert-butyl analog has similar mp but with 41% higher molecular weight. |
| Conditions | Standard reported physical property data from ChemicalBook and vendor datasheets. |
Why This Matters
A well-characterized, higher-melting crystalline solid enables reliable solid-phase automated dispensing and predictable storage, unlike the indeterminate ambient physical state of the C6 counterpart.
- [1] Weikeqi-Biotech. N,N'-Di-BOC-1,4-butanediamine (Di-tert-butyl N,N'-tetramethylenedicarbamate). CAS 33545-97-0. Molecular weight: 288.38; Melting point: 134–137 °C. View Source
